molecular formula C17H13F3N4O2 B2863547 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1226436-43-6

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2863547
CAS No.: 1226436-43-6
M. Wt: 362.312
InChI Key: BDVQCLSICMUOOW-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a phenylurea moiety

Scientific Research Applications

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved by the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Coupling with 4-Bromoaniline: The 3-Methyl-1,2,4-oxadiazole is then coupled with 4-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Formation of Phenylurea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(2-chlorophenyl)urea
  • 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(2-methylphenyl)urea

Uniqueness

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-10-21-15(26-24-10)11-6-8-12(9-7-11)22-16(25)23-14-5-3-2-4-13(14)17(18,19)20/h2-9H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVQCLSICMUOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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